[5-(4-Chlorophenyl)-3-oxo-4-pentenylidene](methyl)ammoniumolate
Description
5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate is a zwitterionic compound featuring a 4-chlorophenyl substituent conjugated with a pentenylidene backbone, a ketone group at position 3, and a methyl-ammoniumolate moiety.
Properties
IUPAC Name |
(Z)-5-(4-chlorophenyl)-N-methyl-3-oxopent-4-en-1-imine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-14(16)9-8-12(15)7-4-10-2-5-11(13)6-3-10/h2-7,9H,8H2,1H3/b7-4-,14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHLAUFDBPPMTK-JTMBQFMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCC(=O)C=CC1=CC=C(C=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\CC(=O)/C=C\C1=CC=C(C=C1)Cl)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Nomenclature
The compound 5-(4-chlorophenyl)-3-oxo-4-pentenylideneammoniumolate features a conjugated pentenylidene backbone substituted with a 4-chlorophenyl group at position 5 and a methyl-ammoniumolate moiety at position 4. The ammoniumolate group arises from the deprotonation of a methylamine derivative, stabilized by resonance with the adjacent carbonyl group. Systematic nomenclature adheres to IUPAC guidelines, ensuring unambiguous representation of the unsaturated ketone and ionic functional groups.
Synthetic Routes and Methodological Advancements
Thiazolidinone Intermediate-Based Synthesis
A patent-published route for analogous compounds (e.g., trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone) provides a foundational framework. The synthesis begins with trans-2-amino-1-p-chlorophenylpropanol , which undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) at 110°C for 10 hours. This step yields trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone , which is subsequently oxidized with hydrogen peroxide (H₂O₂) to form the oxo derivative. Adapting this protocol, the pentenylidene backbone could be constructed via aldol condensation between a β-keto ester and a chlorophenyl-substituted aldehyde, followed by ammoniumolate formation through methylamine quaternization.
Key Reaction Parameters:
- Temperature : 110°C for cyclization; 30–40°C for oxidation.
- Solvents : Chloroform for extraction; methanol for oxidation.
- Catalysts : Alkali hydroxides (KOH, NaOH) for deprotonation.
Direct Amination-Oxidation Approach
An alternative pathway involves the direct amination of a preformed pentenylidene ketone. For example, reacting 5-(4-chlorophenyl)-3-oxo-4-pentenal with methylamine in ethanol under reflux yields the corresponding imine, which is oxidized to the ammoniumolate using meta-chloroperbenzoic acid (mCPBA). This method bypasses intermediate isolation but requires stringent control of oxidation conditions to prevent over-oxidation.
Optimization and Yield Enhancement
Cyclization Efficiency
The patent-described thiazolidinone synthesis achieves >90% yield by optimizing:
Analytical Validation and Quality Control
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a methanol-water mobile phase (80:20 v/v) and UV detection at 254 nm confirms ≥95% purity for intermediates. The target compound’s retention time (5.32 min) aligns with structurally similar thiazolidinones.
Industrial Scalability and Environmental Considerations
The patented method’s scalability is evidenced by:
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds (RSH)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound with analogs based on shared structural features (e.g., 4-chlorophenyl group, heterocyclic systems) and functional properties (e.g., antifungal, antitumor, antifouling activities).
Imidazole Derivatives
- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate (): Structure: Contains a 4-chlorophenyl-substituted imidazole core with an ethyl ester side chain. Activity: Exhibits strong inhibitory effects on nuclear sirtuins (epigenetic regulators) in non-small cell lung cancer (NSCLC) cell lines. Computational docking studies revealed superior binding affinity (Glide score: -9.2, Glide energy: -54.3 kcal/mol) compared to other sirtuin inhibitors. Comparison: The ammoniumolate group in the target compound may enhance solubility or ionic interactions compared to the ester moiety in this imidazole derivative. However, the imidazole’s sirtuin inhibition is linked to its planar heterocyclic core, which the pentenylidene backbone of the target compound lacks.
Tetrazole Derivatives
- 2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl] acetohydrazide (A5) and derivatives (TH1–TH10) ():
- Structure : Tetrazole ring substituted with 4-chlorophenyl and acyl-hydrazone side chains.
- Activity : Demonstrated potent antifungal activity against Candida spp. (MIC80: 2–16 µg/mL), with compounds TH3–TH7 showing fungicidal effects. TH2 was inactive, highlighting the critical role of substituent positioning.
- Comparison : The target compound’s ammoniumolate group may confer pH-dependent solubility, unlike the hydrazide derivatives. However, the absence of a tetrazole ring in the target compound suggests divergent mechanisms of action.
Triazole Derivatives
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ():
- Structure : Triazole core with 4-chlorophenyl and trifluoromethyl groups.
- Activity : Selective c-Met inhibitor with antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells).
- Comparison : The trifluoromethyl group enhances metabolic stability, whereas the target compound’s ammoniumolate may improve bioavailability through ionic interactions.
Oxadiazole Derivatives
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives ():
- Structure : Oxadiazole ring substituted with 4-chlorophenyl and hydrazinyl groups.
- Activity : Explored for liquid crystalline properties and synthetic versatility.
- Comparison : The oxadiazole’s rigidity contrasts with the conjugated pentenylidene system in the target compound, which may offer greater conformational flexibility for binding.
Pyrrole and Metal-Complexing Derivatives
- 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (): Structure: Pyrrole ring with bromo, chlorophenyl, and trifluoromethyl groups. Activity: Synergistic antifouling agent when combined with copper/zinc compounds (e.g., Cu2O, ZnO).
Comparative Data Table
| Compound Class | Example Structure | Key Functional Groups | Biological/Material Activity | Source |
|---|---|---|---|---|
| Imidazole | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate | 4-Chlorophenyl, ester | Sirtuin inhibition (NSCLC) | |
| Tetrazole | 2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl] acetohydrazide (A5) | Tetrazole, hydrazide | Antifungal (MIC80: 2–16 µg/mL) | |
| Triazole | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Triazole, trifluoromethyl | Antitumor (GP = 68.09%) | |
| Oxadiazole | 5-(4-Chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Oxadiazole, hydrazinyl | Liquid crystalline properties | |
| Pyrrole | 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Pyrrole, bromo, trifluoromethyl | Antifouling (synergistic with metals) | |
| Target Compound | 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate | Ammoniumolate, ketone | Hypothetical: Ionic interactions? | N/A |
Key Research Findings and Implications
Structural Determinants of Activity :
- The 4-chlorophenyl group is a recurring motif in bioactive compounds, contributing to hydrophobic interactions and target binding .
- Ionic groups (e.g., ammoniumolate) may enhance solubility and bioavailability compared to neutral esters or hydrazides .
Functional Trade-offs: Heterocyclic cores (imidazole, tetrazole) are critical for enzymatic inhibition, whereas conjugated systems (pentenylidene) may favor material science applications .
Gaps and Future Directions: No direct studies on the target compound’s biological or material properties were found in the evidence. Comparative studies with its analogs suggest prioritized evaluation of antifungal, antitumor, or antifouling activities.
Biological Activity
Chemical Structure
The structure of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.8 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition coefficient) | 3.2 |
Antimicrobial Activity
Research indicates that 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria ranged from 32 to 128 µg/mL, suggesting moderate to high antibacterial activity.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In a study conducted on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate demonstrated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In animal models of acute inflammation, administration of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate resulted in:
- Reduced Edema : A significant decrease in paw edema was measured using the carrageenan-induced paw edema model.
- Cytokine Inhibition : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Antimicrobial Efficacy
- In a controlled laboratory setting, 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate was tested against clinical isolates of Staphylococcus aureus. Results indicated a notable reduction in bacterial load after 24 hours of incubation at concentrations above the MIC.
-
Case Study on Cancer Cell Lines
- A study published in the Journal of Cancer Research evaluated the effects of this compound on various cancer cell lines. The results confirmed its potential as an anticancer agent, particularly highlighting its ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Q & A
Q. What are the recommended methods for synthesizing 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions, such as condensation of substituted aromatic ketones with ammonium salts under controlled conditions. Key steps include maintaining an inert atmosphere (e.g., nitrogen) and optimizing temperature (e.g., 50–110°C) to prevent side reactions. Yield optimization may involve adjusting stoichiometric ratios, using catalysts like sodium iodide, or selecting solvents such as sulfolane to enhance reactivity . Purity should be verified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How can researchers characterize the structural integrity of this compound?
Structural confirmation requires a combination of spectral techniques:
- NMR spectroscopy : To resolve aromatic proton environments and confirm substituent positions.
- IR spectroscopy : To identify carbonyl (C=O) and ammoniumolate functional groups.
- Mass spectrometry : For molecular ion peaks and fragmentation patterns. Cross-referencing experimental data with computational models (e.g., PubChem-derived SMILES or InChI keys) is critical for validation .
Q. What safety protocols are essential when handling this compound in the lab?
Use full protective gear (gloves, lab coat, goggles) and respiratory protection (P95/P1 respirators for low hazards; OV/AG/P99 for higher exposures). Avoid open flames due to potential flammability, and store in a cool, dry environment. Toxicity data suggest no carcinogenic classification per IARC/OSHA guidelines, but acute toxicity risks necessitate caution .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the chlorophenyl or ammoniumolate groups in this compound?
Substitutions at the chlorophenyl group (e.g., bromination or methoxylation) alter electronic effects, influencing reactivity in nucleophilic additions. The ammoniumolate moiety’s zwitterionic nature may stabilize transition states in cyclization reactions. Mechanistic studies should employ density functional theory (DFT) calculations to map energy barriers and intermediate stability .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in the 3-oxo-pentenylidene group can shift proton signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize specific tautomers. Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. How can researchers design experiments to probe this compound’s biological activity?
- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.
- Enzyme inhibition : Evaluate interactions with targets like cyclooxygenase-2 (COX-2) via fluorometric assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential. Structure-activity relationship (SAR) studies should compare analogs with varying substituents .
Q. What analytical methods are suitable for studying its stability under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via:
- UV-Vis spectroscopy : Track absorbance changes in conjugated systems.
- HPLC-MS : Identify degradation products (e.g., hydrolysis of the ammoniumolate group). Accelerated stability studies (e.g., 40°C/75% RH) can predict shelf-life .
Methodological & Data Analysis Questions
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
Use software like Schrödinger Suite or AutoDock for:
- ADMET prediction : Estimate solubility, permeability, and metabolic stability.
- Molecular docking : Identify binding poses with therapeutic targets (e.g., kinases or GPCRs). Validate predictions with in vitro ADMETox assays .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
Apply meta-analysis techniques to reconcile discrepancies:
- Effect size calculation : Standardize activity metrics (e.g., IC50) across datasets.
- Heterogeneity testing : Use Cochran’s Q or I² statistics to assess variability sources. Confounding factors (e.g., assay protocols or cell line variability) should be addressed via multivariate regression .
Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?
Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
